molecular formula C18H15F3N2O3S B2608263 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 328021-54-1

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2608263
CAS No.: 328021-54-1
M. Wt: 396.38
InChI Key: PCZQAXFFWQHABF-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound featuring a trifluoromethyl group, a phenyl group, and a tetrahydrothienoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(4-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
  • 1-phenyl-3-(3-(difluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Uniqueness

The presence of the trifluoromethyl group at the 3-position of the phenyl ring distinguishes this compound from its analogs. This group significantly influences the compound’s chemical reactivity, stability, and potential biological activity, making it a unique candidate for various applications .

Properties

IUPAC Name

5,5-dioxo-1-phenyl-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)12-5-4-8-14(9-12)23-16-11-27(25,26)10-15(16)22(17(23)24)13-6-2-1-3-7-13/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZQAXFFWQHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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